molecular formula C20H16BrClN2OS B2803671 5-(4-Chlorobenzoyl)-3,6-dimethyl-7-phenylimidazo[2,1-b]thiazol-7-ium bromide CAS No. 200959-88-2

5-(4-Chlorobenzoyl)-3,6-dimethyl-7-phenylimidazo[2,1-b]thiazol-7-ium bromide

Número de catálogo: B2803671
Número CAS: 200959-88-2
Peso molecular: 447.78
Clave InChI: SLTDCZPIBVSWMD-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(4-Chlorobenzoyl)-3,6-dimethyl-7-phenylimidazo[2,1-b]thiazol-7-ium bromide (CAS 200959-88-2) is an organic salt with the molecular formula C20H16BrClN2OS and a molecular weight of 447.8 g/mol . This compound features a complex imidazo[2,1-b]thiazole core structure, a scaffold recognized in medicinal chemistry for its significant biological potential . Derivatives of fused heterocyclic systems like imidazothiazole and imidazothiadiazole are frequently investigated for their broad spectrum of pharmacological activities, which can include antitumor, anticancer, antimicrobial, and anti-inflammatory properties, making them valuable scaffolds in drug discovery research . For instance, structurally related compounds based on the imidazo[2,1-b]thiazole framework have been explored as microtubule-targeting agents that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Other analogs have shown promise in targeting receptor tyrosine kinase signaling pathways, such as the Met oncogenic pathway, which can impair tumorigenesis and cancer cell survival . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to explore this compound for developing novel biochemical probes and investigating new mechanisms of action in biological systems.

Propiedades

IUPAC Name

(4-chlorophenyl)-(3,6-dimethyl-7-phenylimidazo[2,1-b][1,3]thiazol-7-ium-5-yl)methanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN2OS.BrH/c1-13-12-25-20-22(13)18(19(24)15-8-10-16(21)11-9-15)14(2)23(20)17-6-4-3-5-7-17;/h3-12H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTDCZPIBVSWMD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=[N+](C(=C(N12)C(=O)C3=CC=C(C=C3)Cl)C)C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

5-(4-Chlorobenzoyl)-3,6-dimethyl-7-phenylimidazo[2,1-b]thiazol-7-ium bromide (CAS Number: 200959-88-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings related to this compound.

The molecular formula of this compound is C20H16BrClN2OSC_{20}H_{16}BrClN_2OS, with a molecular weight of 447.8 g/mol. The compound's structural characteristics contribute to its biological activity, particularly in targeting specific cellular pathways.

Antimicrobial Properties

Research indicates that imidazo[2,1-b]thiazole derivatives exhibit significant antimicrobial activity. Specifically, studies have shown that this compound demonstrates efficacy against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays indicate that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound appears to inhibit cell proliferation by interfering with the cell cycle progression at the G2/M phase.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15.2Apoptosis induction
HeLa (Cervical)12.8Cell cycle arrest
A549 (Lung)10.5Caspase activation

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It shows promise in reducing pro-inflammatory cytokine production in macrophages, suggesting a potential role in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of various imidazo[2,1-b]thiazole derivatives, including our compound of interest. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.

Study 2: Anticancer Mechanisms

In a comparative study on the anticancer effects of several derivatives, this compound was shown to be one of the most effective at inducing apoptosis in MCF-7 cells, with a notable increase in caspase-3 and caspase-9 activity.

Comparación Con Compuestos Similares

Structural Features and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Functional Groups Biological Activity (if reported)
Target: 5-(4-Chlorobenzoyl)-3,6-dimethyl-7-phenylimidazo[2,1-b]thiazol-7-ium bromide Not explicitly provided 5-(4-Cl-benzoyl), 3,6-(CH₃), 7-Ph - Chlorobenzoyl, methyl, phenyl Not reported in evidence
5-(4-Fluorophenyl)-5-hydroxy-7-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b]thiazol-4-ium bromide C₁₇H₁₆BrFN₂OS 5-(4-F-Ph), 5-OH, 7-Ph 395.29 Fluorophenyl, hydroxy Not explicitly stated
5-(4-Fluorophenyl)-7-phenyl-2H-imidazo[2,1-b][1,3]thiazol-4-ium bromide C₁₇H₁₄BrFN₂S 5-(4-F-Ph), 7-Ph 377.28 Fluorophenyl Not explicitly stated
Levamisole hydrochloride (L-(-)-6-phenylimidazo[2,1-b]thiazole) C₁₁H₁₂N₂S·HCl 6-Ph (no benzoyl or methyl groups) 240.75 Phenyl Immunomodulatory, anthelmintic

Key Observations :

  • Halogen Effects : The target compound’s 4-chlorobenzoyl group differs from fluorophenyl substituents in analogs . Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may enhance lipophilicity and alter binding interactions in biological systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-(4-Chlorobenzoyl)-3,6-dimethyl-7-phenylimidazo[2,1-b]thiazol-7-ium bromide, and how are reaction conditions optimized?

  • Answer : Synthesis typically involves multi-step organic reactions, such as condensation of imidazole precursors with thiazole derivatives. Critical parameters include:

  • Temperature : Elevated temperatures (80–120°C) for cyclization steps .
  • Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates .
  • Catalysts : Acidic or basic catalysts (e.g., H₂SO₄, K₂CO₃) to accelerate heterocycle formation .
  • Purification : Column chromatography or recrystallization to isolate the bromide salt .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity and purity?

  • Answer : Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=O, C-Br) .
  • HPLC : Purity assessment (>95% threshold for research-grade material) .

Q. How can researchers design baseline experiments to evaluate the compound’s stability under standard laboratory conditions?

  • Answer : Use accelerated stability studies:

  • Variables : Temperature (4°C, 25°C, 40°C), humidity (60–90% RH), and light exposure .
  • Analysis : Periodic HPLC and TLC to monitor degradation products .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in spectroscopic data during structural elucidation?

  • Answer :

  • Complementary Techniques : Pair NMR with X-ray crystallography (as in ’s single-crystal study) to resolve ambiguities in substituent orientation .
  • Computational Modeling : DFT calculations to predict NMR chemical shifts and compare with experimental data .
  • Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled precursors to simplify spectral interpretation .

Q. How can mechanistic studies be designed to probe the compound’s reactivity in nucleophilic or electrophilic environments?

  • Answer :

  • Variable Control : Systematic variation of pH (2–12), solvent polarity (water vs. DMSO), and counterion effects .
  • Kinetic Analysis : Pseudo-first-order experiments to determine rate constants for hydrolysis or substitution reactions .
  • Trapping Intermediates : Use stabilizing agents (e.g., crown ethers) to isolate reactive intermediates for characterization .

Q. What theoretical frameworks are applicable for studying this compound’s potential biological interactions?

  • Answer :

  • Molecular Docking : Align with pharmacophore models to predict binding affinity to target enzymes or receptors .
  • QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with observed bioactivity .
  • Pharmacokinetic Simulations : Predict absorption/distribution using logP and pKa values derived from computational tools .

Q. How should researchers address discrepancies in biological activity data across independent studies?

  • Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify confounding variables .
  • Dose-Response Validation : Reproduce experiments with standardized protocols (e.g., IC₅₀ determination in triplicate) .
  • Batch Purity Verification : Re-test compound purity using orthogonal methods (e.g., NMR + HPLC) to rule out impurity-driven artifacts .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.